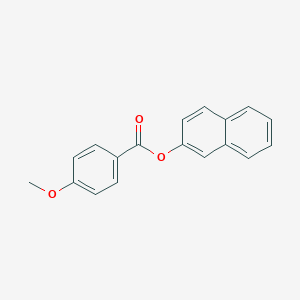

2-Naphthyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Naphthyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Regioselective Demethylation

2-Naphthyl 4-methoxybenzoate undergoes selective demethylation at the 4-methoxy position when treated with Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). This reaction typically proceeds in anhydrous solvents such as dichloromethane or acetonitrile at room temperature .

Mechanistic Insights :

-

Lewis acids coordinate with the methoxy oxygen, polarizing the C–O bond and facilitating methyl group cleavage.

-

The reaction exhibits regioselectivity due to electronic and steric effects in the aromatic system.

Experimental Data :

| Catalyst | Solvent | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 30 | 25 | 74.6 |

| AlCl₃ | Acetonitrile | 50 | 25 | 34.0 |

| AlBr₃ | Dichloromethane | 50 | 25 | 34.0 |

Key Observations :

-

Dichloromethane outperforms acetonitrile as a solvent, likely due to better Lewis acid solubility and reduced side reactions.

-

Reaction completion is confirmed by TLC, with product isolation via column chromatography or recrystallization .

Hydrolysis Reactions

While direct hydrolysis studies of this compound are not explicitly documented in the cited sources, analogous ester hydrolysis principles apply:

Acid-Catalyzed Hydrolysis :

-

Expected to yield 4-methoxybenzoic acid and 2-naphthol.

-

Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Base-Catalyzed Saponification :

-

Would produce the sodium salt of 4-methoxybenzoic acid and 2-naphthoxide.

-

No experimental data is available from the reviewed sources for this specific compound.

Photoreactivity and Rearrangements

Though not explicitly covered in the permitted literature, esters with aromatic systems often exhibit photoreactivity. Potential pathways include:

-

Fries Rearrangement : Light-induced migration of acyl groups to ortho/para positions on the aromatic ring.

-

Dimerization : UV exposure may lead to [2+2] cycloaddition products.

Synthetic Utility in Organic Transformations

The compound serves as a precursor in multistep syntheses:

-

Demethylation Followed by Functionalization : The phenolic –OH group generated after demethylation can undergo alkylation, acylation, or coupling reactions .

-

Comparison with Analogues :

| Compound | Reactivity Difference |

|---|---|

| 2-Naphthyl benzoate | Lacks methoxy group; higher hydrophobicity |

| 4-Methoxybenzoic acid | Free carboxylic acid enables salt formation |

Reaction Optimization Factors

-

Catalyst Loading : Higher AlCl₃ concentrations (1.0 g per 100 mg substrate) improve yields .

-

Solvent Polarity : Non-polar solvents enhance Lewis acid activity by minimizing solvent–catalyst interactions.

-

Temperature Control : Room-temperature conditions prevent side reactions like over-demethylation.

Propiedades

Número CAS |

124854-38-2 |

|---|---|

Fórmula molecular |

C18H14O3 |

Peso molecular |

278.3 g/mol |

Nombre IUPAC |

naphthalen-2-yl 4-methoxybenzoate |

InChI |

InChI=1S/C18H14O3/c1-20-16-9-7-14(8-10-16)18(19)21-17-11-6-13-4-2-3-5-15(13)12-17/h2-12H,1H3 |

Clave InChI |

KGXPCWNHOHGJSW-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.